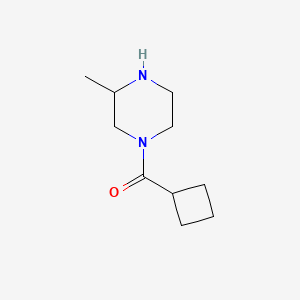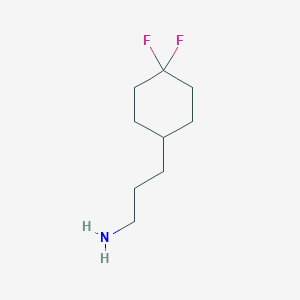
Ethyl 5-bromo-2-chlorothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-chlorothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with bromine, chlorine, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-chlorothiophene-3-carboxylate typically involves the bromination and chlorination of thiophene derivatives followed by esterification. One common method starts with thiophene-3-carboxylic acid, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-thiophene-3-carboxylic acid is then chlorinated using thionyl chloride to introduce the chlorine atom at the 2-position. Finally, esterification with ethanol in the presence of a dehydrating agent like sulfuric acid yields this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and chlorination steps to ensure consistent product quality and yield. Additionally, industrial processes may employ more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or azides.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dihydrothiophenes.
Hydrolysis Products: 5-bromo-2-chlorothiophene-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-2-chlorothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-chlorothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a bacterial enzyme, leading to antimicrobial effects, or it could interact with a cancer cell receptor, inducing apoptosis.
Comparison with Similar Compounds
Ethyl 5-bromo-2-chlorothiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 5-bromo-2-thiophenecarboxylate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
Ethyl 2-chlorothiophene-3-carboxylate:
5-Bromo-2-chlorothiophene: Lacks the ester group, which influences its solubility and reactivity.
Properties
Molecular Formula |
C7H6BrClO2S |
|---|---|
Molecular Weight |
269.54 g/mol |
IUPAC Name |
ethyl 5-bromo-2-chlorothiophene-3-carboxylate |
InChI |
InChI=1S/C7H6BrClO2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 |
InChI Key |
WGLJYZPCECIJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid](/img/structure/B12069248.png)
![1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate](/img/structure/B12069255.png)

![[4-Hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12069261.png)

![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide](/img/structure/B12069272.png)


![Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B12069294.png)
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride](/img/structure/B12069295.png)

![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)


